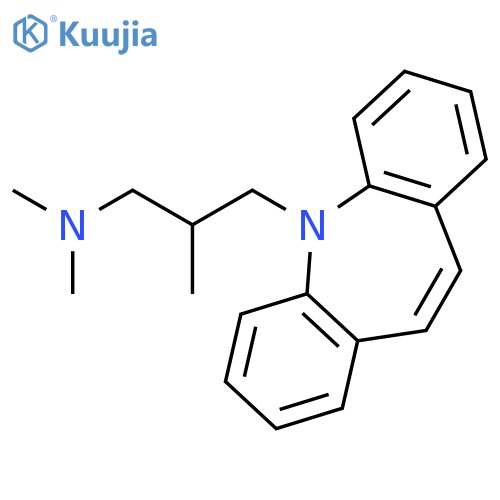Cas no 315-69-5 (Dehydro trimipramine)
デヒドロトリミプラミン(Dehydro trimipramine)は、三環系抗うつ薬(TCA)の一種であるトリミプラミンの代謝産物として知られる化合物です。化学的には、トリミプラミンから水素原子が除去された構造を持ち、神経伝達物質の再取り込み阻害作用に関与すると考えられています。主に抗うつ効果や鎮静作用が期待されるため、精神神経疾患の治療研究において注目されています。その代謝特性から、薬物動態の解明や個別化医療への応用が可能であり、既存薬との比較で副作用プロファイルの改善が示唆される点が特徴です。分子構造の安定性も高く、製薬分野での応用研究が進められています。

Dehydro trimipramine structure
商品名:Dehydro trimipramine
Dehydro trimipramine 化学的及び物理的性質
名前と識別子
-
- Dehydro trimipramine
- Trimipramine Related Compound A
- 3-benzo[b][1]benzazepin-11-yl-N,N,2-trimethylpropan-1-amine
- 5-<2-Methyl-3-dimethylamino-propyl>-iminostilben
- UNII-4988Q8TXP6
- 5-[3-(Dimethylamino)-2-methylpropyl]-5H-dibenz[b,f]azepine
- N,Nβ-Trimethyl-5H-dibenz[b,f]azepine-5-propanamine
- (2RS)-3-(5H-Dibenzo[b,f]azepin-5-yl)-N,N,2-trimethylpropan-1-amine (Dehydrotrimipramine)
- Q27259254
- Oprea1_338922
- Trimipramine Related Compound A (25 mg) (dehydro trimipramine)
- N,N,ss-Trimethyl-5H-dibenz[b,f]azepine-5-propanamine; 5-[3-(Dimethylamino)-2-methylpropyl]-5H-dibenz[b,f]azepine; Dehydro trimipramine; Trimipramine Related Compound A; Trimipramine Maleate Impurity C; Trimipramine Impurity C
- TRIMIPRAMINE MALEATE IMPURITY C [EP IMPURITY]
- 4988Q8TXP6
- Trimipramine maleate specified impurity C [EP]
- 315-69-5
-
- インチ: InChI=1S/C20H24N2/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22/h4-13,16H,14-15H2,1-3H3
- InChIKey: RNFADUFBCJRRPS-UHFFFAOYSA-N
- ほほえんだ: CC(CN1C2=CC=CC=C2C=CC3=CC=CC=C31)CN(C)C
計算された属性
- せいみつぶんしりょう: 292.19400
- どういたいしつりょう: 292.193948774g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 350
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 6.5Ų
- 疎水性パラメータ計算基準値(XlogP): 4.9
じっけんとくせい
- PSA: 6.48000
- LogP: 4.57120
Dehydro trimipramine セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
Dehydro trimipramine 税関データ
- 税関コード:2925290090
- 税関データ:
中国税関コード:
2925290090概要:
2925290090他のイミン及びその誘導体及びその塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2925290090その他のイミン及びその誘導体、その塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
Dehydro trimipramine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1692710-25MG |
Trimipramine Related Compound A |
315-69-5 | 25mg |
¥8035.02 | 2025-01-16 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1692710-25MG |
315-69-5 | 25MG |
¥16466.89 | 2023-01-05 | |||
| TRC | D230410-5mg |
Dehydro Trimipramine |
315-69-5 | 5mg |
$ 201.00 | 2023-04-17 | ||
| TRC | D230410-25mg |
Dehydro Trimipramine |
315-69-5 | 25mg |
$ 781.00 | 2023-04-17 |
Dehydro trimipramine 関連文献
-
1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
315-69-5 (Dehydro trimipramine) 関連製品
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
